molecular formula C27H32N4O6S B2568561 4-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide CAS No. 688060-04-0

4-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide

Cat. No. B2568561
CAS RN: 688060-04-0
M. Wt: 540.64
InChI Key: JNXZVYZRRYBVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide is a useful research compound. Its molecular formula is C27H32N4O6S and its molecular weight is 540.64. The purity is usually 95%.
BenchChem offers high-quality 4-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Quinazoline Derivatives

Quinazoline derivatives have been synthesized through various methods, showcasing their versatility in chemical reactions. For instance, anthranilamide has been utilized in reactions with isocyanates to create 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, illustrating the potential for generating a wide range of biologically active compounds (J. Chern et al., 1988).

Biological Activities

Quinazoline derivatives have shown promising biological activities. For example, certain quinazoline compounds have been investigated for their antimicrobial properties, offering potential applications in the treatment of infectious diseases (M. Saleh et al., 2004). The diverse functionalization of quinazoline derivatives allows for the exploration of novel therapeutic agents with targeted biological activities.

Antitumor Activity

The development of quinazoline derivatives as anticancer agents is a significant area of research. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, demonstrating the potential of quinazoline derivatives in cancer therapy (Zhuang Yang et al., 2016). The structural modification of quinazoline derivatives enables the optimization of their antitumor activity and selectivity towards cancer cells.

Antioxidant Properties

Quinazoline derivatives have also been investigated for their antioxidant properties. The ability of these compounds to scavenge free radicals highlights their potential application in preventing or treating oxidative stress-related diseases (Rajesh Sompalle et al., 2016). Antioxidant activity is crucial for mitigating the damaging effects of reactive oxygen species (ROS) on biological systems.

properties

IUPAC Name

4-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O6S/c1-3-4-11-28-25(33)16-38-27-30-21-14-23-22(36-17-37-23)13-20(21)26(34)31(27)12-5-6-24(32)29-15-18-7-9-19(35-2)10-8-18/h7-10,13-14H,3-6,11-12,15-17H2,1-2H3,(H,28,33)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXZVYZRRYBVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCC(=O)NCC4=CC=C(C=C4)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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